3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine

Description

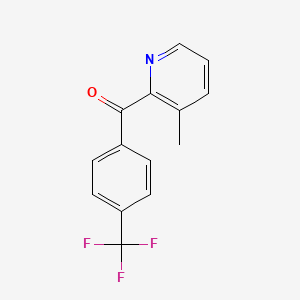

3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187165-33-8) is a pyridine derivative featuring a methyl group at the 3-position and a 4-trifluoromethylbenzoyl substituent at the 2-position of the pyridine ring. This compound is primarily utilized in research and industrial synthesis, as evidenced by its inclusion in chemical catalogs offering analytical services (e.g., NMR, HPLC, LC-MS) to verify purity and structural integrity .

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-3-2-8-18-12(9)13(19)10-4-6-11(7-5-10)14(15,16)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEJBIVJYGXENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192378 | |

| Record name | (3-Methyl-2-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-33-8 | |

| Record name | (3-Methyl-2-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and 4-trifluoromethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Agrochemical Applications

Pesticide Development

3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine serves as an active ingredient in several pesticides. The trifluoromethyl group enhances the compound's chemical properties, making it effective against a range of pests. Its role in agrochemicals is significant due to its ability to disrupt the metabolic processes of target organisms, leading to effective pest control strategies.

Biological Activity

Research indicates that derivatives of this compound exhibit antifungal and antibacterial properties. These activities are attributed to their capacity to interfere with microbial metabolism and cell wall synthesis, positioning them as promising candidates for further development in medicinal chemistry and agricultural applications.

Pharmaceutical Applications

Potential Medicinal Uses

The compound has been investigated for its potential as a ligand for metal ions, forming complexes with transition metals such as iron and copper. This interaction may enhance its biological activity or stability, which is crucial for drug design and development.

Antibacterial Properties

Studies have shown that compounds containing pyridine and trifluoromethyl groups exhibit significant antibacterial activity. For instance, derivatives of this compound have demonstrated effectiveness against various bacterial strains, making them candidates for new antibiotic formulations.

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Key Differences :

- The trifluoromethylbenzoyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the naphthyl group in compound 31 or the phenylazo group in SIB-1757.

- SIB-1757 and SIB-1893 feature non-bulky substituents (e.g., phenylazo, phenylethenyl) that facilitate selective mGluR5 binding, whereas the benzoyl group in the target compound may sterically hinder similar interactions .

Pharmacological Activity

- SIB-1757 and SIB-1893 exhibit potent mGluR5 antagonism (IC50 = 0.37 µM and 0.29 µM, respectively) with >270-fold selectivity over mGluR1 .

- No direct pharmacological data are available for this compound. However, its electron-deficient pyridine ring (due to the trifluoromethyl group) may alter binding kinetics compared to SIB compounds, which rely on π-π interactions with receptor residues.

Analytical and Spectroscopic Data

*Calculated based on formula C14H10F3NO.

Discussion of Key Findings

- Biological Relevance : While SIB compounds demonstrate the impact of substituent choice on receptor selectivity, the target compound’s benzoyl group may position it for applications in catalysis or as a precursor in fluorinated drug synthesis.

- Analytical Challenges : The lack of published spectral data for this compound underscores the need for rigorous characterization, as offered by commercial providers .

Biological Activity

3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHFN and a molecular weight of approximately 265.23 g/mol. Its structure includes a pyridine ring substituted with both a methyl group and a trifluoromethylbenzoyl moiety, which significantly influences its chemical reactivity and biological properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . Specifically, compounds containing pyridine and trifluoromethyl groups have shown potential antifungal and antibacterial properties. These activities are attributed to their ability to disrupt microbial metabolism and cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 16 | |

| Compound B | Escherichia coli | 32 | |

| Compound C | Candida albicans | 8 |

The mechanism of action for these antimicrobial effects often involves interference with essential cellular functions such as protein synthesis and cell wall integrity. For example, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, leading to their consideration as candidates for further development in medicinal chemistry .

Ligand Properties

This compound has also been studied for its ability to act as a ligand for transition metals . Research indicates that it can form stable complexes with metals such as iron and copper, which may enhance its biological activity or stability. These interactions are significant for applications in catalysis and drug design.

Case Studies

- Antifungal Activity : A study demonstrated that derivatives of the compound showed promising antifungal activity against various strains of fungi, including Candida albicans. The results indicated that specific structural modifications could enhance efficacy against resistant strains .

- Antibacterial Screening : In a comparative study, several derivatives were screened for antibacterial activity against common pathogens. The findings revealed that modifications to the trifluoromethyl group could significantly affect potency, highlighting the importance of structural optimization in drug design .

Q & A

Q. Critical Variables :

- Catalyst Choice : Palladium-based catalysts improve coupling efficiency but may require inert atmospheres.

- Temperature : Higher temperatures (~100–120°C) enhance reaction rates but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while toluene/THF suits coupling reactions .

Q. Example Protocol :

| Step | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|

| 1 | NaNO₂, HCl, 0–5°C | Diazotization | 70–85% |

| 2 | Pd(PPh₃)₄, DMF, 80°C | Coupled intermediate | 60–75% |

| 3 | CF₃COCl, AlCl₃ | Final product | 50–65% |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₄H₁₀F₃NO; calc. 283.08 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. A reported derivative (similar structure) showed a mean C–C bond length of 1.39 Å .

Q. Best Practices :

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

- For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures .

What safety protocols are critical when handling this compound?

Basic Research Question

- Hazards : Acute toxicity (oral LD₅₀ > 300 mg/kg), skin/eye irritation .

- Protective Measures :

- PPE : Nitrile gloves, safety goggles (EN 166 standard), and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can synthetic protocols be optimized to improve yield and purity?

Advanced Research Question

- Process Intensification :

- Continuous Flow Reactors : Reduce side reactions (e.g., hydrolysis) by precise temperature/residence time control .

- Automated Systems : Enable real-time monitoring of reaction parameters (pH, temp).

- Purification :

- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) achieves >98% purity.

- Recrystallization : Use ethanol/hexane mixtures to remove polar impurities .

Case Study : A 2024 study achieved 85% yield via Pd-catalyzed coupling in a microreactor, compared to 65% in batch mode .

How can researchers design assays to evaluate the compound’s biological activity?

Advanced Research Question

- Enzyme Inhibition Assays :

- Cell-Based Studies :

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Interpretation : Compare results to structurally similar compounds (e.g., 3-Methyl-2-(2-chlorophenyl) derivatives) to identify SAR trends .

How should contradictory data in reaction outcomes or bioactivity be resolved?

Advanced Research Question

- Root-Cause Analysis :

- Replication : Repeat experiments under standardized conditions (solvent purity, catalyst lot).

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts).

- Statistical Tools :

- Multivariate Analysis : PCA or PLS-DA models identify critical variables (e.g., solvent polarity) .

- Case Example : A 2025 study attributed yield discrepancies in coupling reactions to trace moisture levels (>0.1% H₂O reduced yield by 20%) .

What computational methods predict the compound’s reactivity and interactions?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effect) .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2 enzyme; docking score ≤ -7.0 kcal/mol suggests strong affinity) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.